tert-Butyl1,6-naphthyridin-3-ylcarbamate
Description
tert-Butyl 1,6-naphthyridin-3-ylcarbamate is a synthetic organic compound belonging to the naphthyridine family, a class of heterocyclic aromatic compounds containing two fused pyridine rings. This molecule features a carbamate group (tert-butoxycarbonyl, Boc) attached to the 3-position of the 1,6-naphthyridine scaffold. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step organic syntheses.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
tert-butyl N-(1,6-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-10-6-9-7-14-5-4-11(9)15-8-10/h4-8H,1-3H3,(H,16,17) |
InChI Key |
MBCXRUBBPBCANA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=CN=CC2=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl1,6-naphthyridin-3-ylcarbamate typically involves multi-step processes. One common method includes the reaction of 1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods often utilize flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl1,6-naphthyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Amidation: Catalytic direct amidation reactions using tert-butyl acetate as the reaction solvent are also common.
Scientific Research Applications
tert-Butyl1,6-naphthyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl1,6-naphthyridin-3-ylcarbamate involves the inhibition of enzyme activities such as topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell growth and proliferation. The compound also interacts with various molecular targets and pathways involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of tert-butyl 1,6-naphthyridin-3-ylcarbamate, we compare it with three related compounds (Table 1):
Table 1: Key Structural and Functional Comparisons
Functional Group Comparison
- Boc-Protected Derivatives: Both tert-butyl 1,6-naphthyridin-3-ylcarbamate and tert-butyl (5-methoxypyridin-3-yl)methylcarbamate utilize the Boc group for amine protection.
- Amino vs. Carbamate: Unlike 3-amino-1,6-naphthyridine, the Boc group in the target compound prevents undesired side reactions (e.g., nucleophilic substitution) during synthesis, making it more suitable for multi-step reactions requiring orthogonal protection strategies.
Research Findings and Limitations
- Synthetic Accessibility : tert-Butyl 1,6-naphthyridin-3-ylcarbamate is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. However, its regioselective functionalization remains challenging compared to pyridine analogs due to steric hindrance from the fused ring system.
- Stability : The Boc group in this compound is stable under basic conditions but susceptible to acidic cleavage (e.g., TFA), whereas 1,5-naphthyridine-3-carboxylic acid derivatives exhibit pH-dependent solubility, limiting their utility in aqueous environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
